N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide
Description
Historical Development of Thiadiazole Frameworks in Drug Discovery
Thiadiazoles emerged as a critical heterocyclic class following Fischer’s 1882 synthesis of the first 1,3,4-thiadiazole derivative, though the structural elucidation of these systems was not fully realized until Freund and Kuh’s work in 1890 . The 20th century saw thiadiazoles transition from laboratory curiosities to therapeutic agents, exemplified by the 1950s introduction of acetazolamide (a 1,3,4-thiadiazole derivative) as a carbonic anhydrase inhibitor . The 1,2,3-thiadiazole isomer gained prominence later due to its synthetic versatility and unique electronic profile, enabling applications in antiviral and anticancer agents .
Significance of 1,2,3-Thiadiazole Scaffold as a Privileged Structure
The 1,2,3-thiadiazole scaffold exhibits privileged status in medicinal chemistry due to:
- Mesoionic character : The delocalized electron system creates regions of partial positive and negative charge, enhancing membrane permeability and target engagement .
- Bioisosteric utility : It serves as a thiazole replacement in cephalosporins, improving β-lactamase resistance while maintaining antibacterial activity .
- Diverse bioactivity : Modifications at positions 4 and 5 enable tailored interactions with enzymes, receptors, and nucleic acids, as demonstrated in Eg5 kinesin inhibitors for cancer therapy .
Comparative Analysis Between 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Pharmacophores
Structural and functional differences between these isomers profoundly impact their pharmacological profiles:
The 1,2,3-thiadiazole’s lower symmetry allows for greater regioselective functionalization, making it preferable for targeted drug design .
Carbamothioyl Moieties in Heterocyclic Medicinal Chemistry
The carbamothioyl (-NHCSS-) group in the compound serves dual roles:
- Conformational restriction : The thiourea linkage imposes planarity between the thiadiazole and dimethoxyphenyl groups, optimizing π-π stacking with aromatic residues in binding pockets .
- Hydrogen-bond donor/acceptor capacity : The sulfur atom participates in non-covalent interactions with cysteine residues, while the NH groups engage in backbone hydrogen bonds, as observed in carbonic anhydrase IX inhibitors .
Research Evolution of Dimethoxyphenyl-Substituted Heterocycles
3,4-Dimethoxyphenyl groups enhance pharmacokinetic properties through:
- Lipophilicity modulation : The methoxy groups (logP contribution: +0.12 each) improve blood-brain barrier penetration without excessive hydrophobicity .
- Metabolic protection : Ortho-methoxy substituents resist cytochrome P450-mediated oxidation, extending half-life in vivo .
- Targeted interactions : The dimethoxy pattern mimics catechol substrates in kinase binding sites, enabling competitive inhibition .
This strategic integration of motifs positions this compound as a versatile scaffold for further development across therapeutic areas, particularly in oncology and infectious diseases.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(thiadiazole-4-carbonylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S2/c1-19-9-4-3-7(5-10(9)20-2)13-12(21)16-15-11(18)8-6-22-17-14-8/h3-6H,1-2H3,(H,15,18)(H2,13,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGCLCSUFMBHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NNC(=O)C2=CSN=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities. The compound's structure suggests a promising profile for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 336.37 g/mol. The presence of the thiadiazole ring is crucial as it is associated with various biological activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- Antibacterial Effects : Compounds containing the 1,3,4-thiadiazole moiety have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 32.6 μg/mL to 62.5 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : this compound demonstrated antifungal properties against Aspergillus niger and Candida albicans, with varying degrees of efficacy compared to standard antifungal agents like fluconazole .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Thiadiazole Derivative 1 | S. aureus | 32.6 |
| Thiadiazole Derivative 2 | E. coli | 47.5 |
| Thiadiazole Derivative 3 | A. niger | 50.0 |
Anti-Inflammatory Activity
Research indicates that thiadiazole derivatives possess anti-inflammatory properties. A study evaluating various derivatives found that some exhibited comparable anti-inflammatory activity to established nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism may involve inhibition of pro-inflammatory cytokines and enzymes .
Anticancer Activity
Thiadiazoles have also been investigated for their anticancer potential:
- Cell Proliferation Inhibition : Several studies reported that compounds with the thiadiazole scaffold inhibited cell proliferation in various cancer cell lines. The exact mechanisms often involve apoptosis induction and cell cycle arrest .
- Synergistic Effects : Combining thiadiazoles with other pharmacologically active compounds may enhance their anticancer effects through synergistic mechanisms .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation into a series of substituted thiadiazoles revealed that those with electron-withdrawing groups showed enhanced antibacterial activity against resistant strains of bacteria compared to their unsubstituted counterparts .
- Anti-inflammatory Mechanism Exploration : Another study examined the anti-inflammatory pathways activated by thiadiazoles, highlighting their ability to downregulate NF-kB signaling pathways in macrophages .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The 1,3,4-thiadiazole scaffold has been extensively studied for its ability to inhibit a wide range of microbial pathogens. For instance, studies have shown that certain thiadiazole derivatives can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli with varying degrees of efficacy .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole A | Staphylococcus aureus | 12.5 µg/mL |
| Thiadiazole B | Escherichia coli | 25 µg/mL |
| Thiadiazole C | Pseudomonas aeruginosa | 10 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies indicate that thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, a specific derivative was tested against various cancer cell lines and showed percent growth inhibition rates ranging from 51% to 86% . This suggests a promising avenue for the development of new anticancer agents based on the thiadiazole structure.
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cancer Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| Thiadiazole X | OVCAR-8 | 85.26% |
| Thiadiazole Y | NCI-H460 | 75.99% |
| Thiadiazole Z | MDA-MB-231 | 56.88% |
Synthesis and Characterization
The synthesis of N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide typically involves multi-step organic reactions that allow for precise control over the final product's structure and purity. Characterization techniques such as IR spectroscopy and NMR are employed to confirm the molecular structure and functional groups present in the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound is compared to three analogs with shared structural motifs (Table 1):
Table 1: Key Structural and Molecular Comparisons
Key Observations :
Thiadiazole vs.
Substituent Effects :
- The thiourea group (-NH-CS-NH-) in the target compound introduces additional hydrogen-bonding sites, which may improve solubility in polar solvents or binding to biological targets relative to the ethyl linker in ’s analog.
- The 3,4-dimethoxyphenyl group is conserved across all analogs, suggesting shared π-π stacking or hydrophobic interaction capabilities.
Synthetic Pathways :
- Rip-B () was synthesized via a 30-minute reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine. The target compound likely requires coupling a thiadiazole-4-carboxylic acid derivative with a thiourea precursor, though explicit methods are unreported.
Q & A
Basic Questions
What are the recommended synthetic routes for N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide, and how are intermediates characterized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of a thiadiazole core. A common approach includes:
Cyclization : Reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min), followed by cyclization in DMF with iodine and triethylamine to form the thiadiazole ring .
Characterization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
